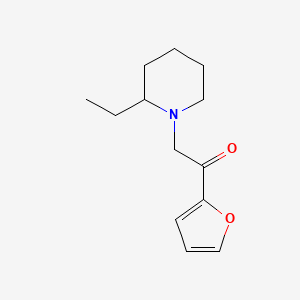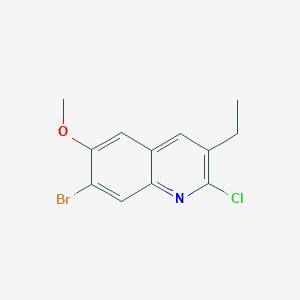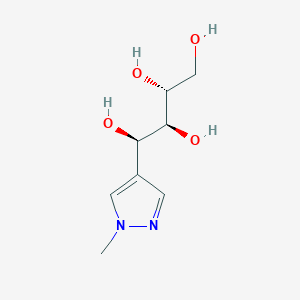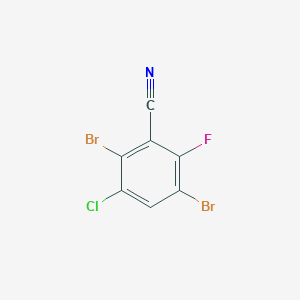
5-Chloro-3,6-dibromo-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,6-dibromo-2-fluorobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzonitrile core. The molecular formula for this compound is C7HBr2ClFN, and it has a molecular weight of 313.35 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 5-Chloro-2-fluorobenzonitrile, followed by further bromination to introduce the second bromine atom. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 5-Chloro-2-fluorobenzonitrile, is subjected to controlled bromination reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
5-Chloro-3,6-dibromo-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, bromine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzonitrile derivatives, where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzonitrile derivative with another aromatic compound.
科学研究应用
5-Chloro-3,6-dibromo-2-fluorobenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile is largely dependent on its interactions with biological targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-Chloro-2-fluorobenzonitrile: A related compound with a similar structure but lacking the bromine atoms.
3,5-Dichloro-2-fluorobenzonitrile: Another similar compound with chlorine atoms instead of bromine.
2-Bromo-5-fluorobenzonitrile: A compound with a bromine atom at a different position on the benzonitrile ring.
Uniqueness
5-Chloro-3,6-dibromo-2-fluorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a fluorine atom and a nitrile group makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
1160574-22-0 |
|---|---|
分子式 |
C7HBr2ClFN |
分子量 |
313.35 g/mol |
IUPAC 名称 |
2,5-dibromo-3-chloro-6-fluorobenzonitrile |
InChI |
InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
InChI 键 |
NMYLFKPJHPUBCS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






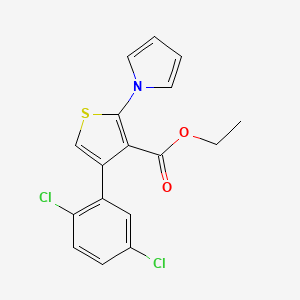
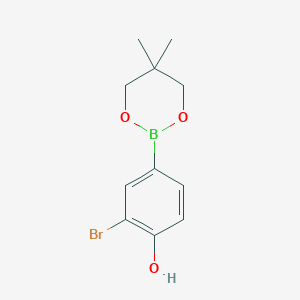
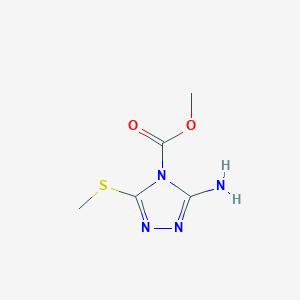
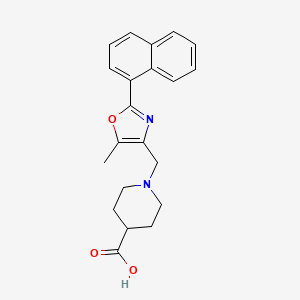
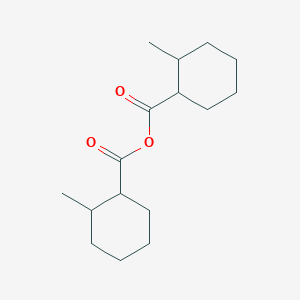

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
